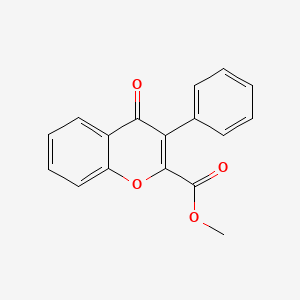

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-oxo-3-phenylchromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-20-17(19)16-14(11-7-3-2-4-8-11)15(18)12-9-5-6-10-13(12)21-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMZXJKKCNQYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855911 | |

| Record name | Methyl 4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51081-70-0 | |

| Record name | Methyl 4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical Guide to the Synthesis of Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate Derivatives

Abstract

The 4-oxo-3-phenyl-4H-chromene, or isoflavone, core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the synthetic routes to Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate derivatives. We will dissect key synthetic strategies, offering insights into reaction mechanisms, experimental design, and practical considerations for laboratory execution. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and exploration of novel flavonoid-based therapeutic agents.

Introduction: The Significance of the Isoflavone Scaffold

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants.[1] Among these, isoflavonoids, characterized by a 3-phenylchroman skeleton, have garnered significant attention from the medicinal chemistry community. This interest stems from their diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The core structure, 2-phenyl-4H-chromen-4-one, is a versatile template for the design of new therapeutic agents.[4][5][6] The introduction of a methyl carboxylate group at the 2-position of the 3-phenyl-4H-chromene-4-one core offers a valuable handle for further structural modification and the potential to modulate biological activity.

This guide will focus on the practical synthesis of this compound derivatives, providing a comprehensive overview of established and innovative methodologies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of our target molecule begins with a retrosynthetic analysis. This process allows us to identify key bond disconnections and strategically plan the synthetic route from readily available starting materials.

Sources

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavones: an important scaffold for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. npaa.in [npaa.in]

- 4. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrar.org [ijrar.org]

- 6. Redirecting [linkinghub.elsevier.com]

A Senior Application Scientist's Guide to the One-Pot Synthesis of 4-Oxo-4H-chromene-2-carboxylate Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Chromone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to bind to a diverse array of biological targets. The 4-oxo-4H-chromene, or chromone, core is a quintessential example of such a scaffold.[1][2] Found in numerous natural products, this heterocyclic entity is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3]

Specifically, the 4-oxo-4H-chromene-2-carboxylate moiety and its analogues represent a particularly fruitful area of research. These compounds serve as crucial building blocks and are pharmacologically significant in their own right.[1][4] The efficiency of their synthesis is therefore a critical parameter that directly impacts the pace of drug discovery and development. Traditional multi-step syntheses, while foundational, are often hampered by laborious purification of intermediates, solvent waste, and extended timelines. Consequently, the development of robust, one-pot synthetic strategies has become a paramount objective.

This guide provides an in-depth exploration of contemporary one-pot methodologies for synthesizing 4-oxo-4H-chromene-2-carboxylate analogues. We will dissect the mechanistic underpinnings of these reactions, present field-tested protocols, and offer insights into the causal relationships between reaction parameters and outcomes, empowering you to streamline the synthesis of these invaluable compounds.

Pillar 1: The Cornerstone of Chromone Synthesis - Claisen-Type Condensation

The most direct and widely employed one-pot method for constructing the chromone-2-carboxylate scaffold is a base-catalyzed condensation of a 2'-hydroxyacetophenone with a dialkyl oxalate, followed by an acid-catalyzed intramolecular cyclization.[1] This approach is valued for its reliability and the ready availability of starting materials.

Mechanistic Insights

The elegance of this one-pot procedure lies in a sequential reaction cascade that proceeds without the need to isolate the intermediate diketone.

-

Base-Catalyzed Condensation: A strong base, typically a sodium alkoxide like sodium ethoxide (NaOEt), deprotonates the α-carbon of the 2'-hydroxyacetophenone. The choice of alkoxide should match the alkyl group of the dialkyl oxalate to prevent transesterification side reactions. This generates a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of the dialkyl oxalate (e.g., diethyl oxalate), forming a 1,3-diketone intermediate after the loss of an alkoxide ion.

-

Acid-Catalyzed Cyclization (Dehydration): Upon acidification, typically with a strong mineral acid like HCl, the phenolic hydroxyl group attacks the proximate ketone of the newly formed diketone moiety. This intramolecular cyclization, followed by dehydration, forges the pyranone ring, yielding the final 4-oxo-4H-chromene-2-carboxylate product.[1]

Caption: Mechanism of the one-pot Claisen-type condensation.

Field-Proven Experimental Protocol

This protocol outlines a general procedure for the synthesis of ethyl 4-oxo-4H-chromene-2-carboxylate.

Materials:

-

2'-Hydroxyacetophenone

-

Diethyl oxalate

-

Absolute Ethanol (EtOH)

-

Sodium metal (or commercial Sodium Ethoxide)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Ice

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve fresh sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved. Causality Note: The in-situ preparation of sodium ethoxide ensures it is anhydrous, which is critical for preventing unwanted side reactions.

-

Condensation: To the freshly prepared sodium ethoxide solution, add a solution of 2'-hydroxyacetophenone (1.0 eq.) in absolute ethanol dropwise at room temperature. Following the addition, add diethyl oxalate (1.2 eq.) dropwise. The reaction mixture will typically turn into a thick slurry.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

-

Cyclization & Precipitation: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl until the solution is strongly acidic (pH ~1). This step neutralizes the base and catalyzes the ring-closing dehydration.

-

Isolation: A precipitate of the product will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the final 4-oxo-4H-chromene-2-carboxylate analogue as a crystalline solid.

Pillar 2: Accelerating Discovery with Microwave-Assisted Synthesis

While the classical approach is robust, it can be time-consuming. Microwave-assisted organic synthesis offers a significant improvement by dramatically reducing reaction times, often from hours to minutes, while improving yields and product purity.[5][6]

The underlying mechanism remains the same as the conventional Claisen condensation; however, the efficiency of energy transfer via microwave irradiation accelerates the rate of reaction. This allows for rapid optimization of reaction conditions.

Data-Driven Protocol Optimization

The optimization of a microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid provides an excellent case study.[5][6] By systematically varying parameters such as base, solvent, and reaction time, an optimal yield can be achieved.

| Entry | Starting Material | Base (eq.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| 1 | 5'-Bromo-2'-hydroxyacetophenone | NaH (3) | Toluene | 120 | 10+10 | 35 | [5] |

| 2 | 5'-Bromo-2'-hydroxyacetophenone | NaH (3) | Dioxane | 120 | 10+10 | 50 | [5] |

| 3 | 5'-Bromo-2'-hydroxyacetophenone | NaH (3) | EtOH | 120 | 10+10 | 80 | [5] |

| 4 | 5'-Bromo-2'-hydroxyacetophenone | NaOEt (3) | EtOH | 120 | 10+10 | 85 | [5] |

| 5 | 5'-Bromo-2'-hydroxyacetophenone | NaOEt (4) | EtOH | 120 | 15+10 | 87 | [5] |

| 6 | 2'-Hydroxyacetophenone | NaOEt (4) | EtOH | 120 | 15+10 | 54 | [5] |

Table reflects optimized conditions for the synthesis of various chromone-2-carboxylic acids via a microwave-assisted, two-step, one-pot process. Time is represented as (Step 1 time + Step 2 time).

Key Insight: The data clearly demonstrates that sodium ethoxide in ethanol is a superior base/solvent system compared to sodium hydride in aprotic solvents for this transformation under microwave conditions, leading to a significantly improved yield of 87% under the optimized conditions (Entry 5).[5]

Optimized Microwave Synthesis Protocol

Equipment:

-

Microwave reactor (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vial with a stir bar

Procedure:

-

Reagent Addition: To the microwave vial, add 5′-bromo-2′-hydroxyacetophenone (1.0 eq.), absolute ethanol, and sodium ethoxide (4.0 eq.).

-

Step 1 (Condensation): Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.

-

Step 2 (Cyclization): Cool the vial to room temperature. Add ethyl oxalate (2.0 eq.) and concentrated HCl (4.0 eq.). Reseal the vial and irradiate at 120 °C for an additional 10 minutes.

-

Work-up: After cooling, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. This method often yields a product of high purity, potentially negating the need for column chromatography.[5][6]

Pillar 3: Novel Strategies - A Tandem Approach from 2-Fluoroacetophenones

Recent advancements have introduced innovative one-pot strategies that bypass the traditional 2'-hydroxyacetophenone starting material. A notable example is the direct transformation of 2-fluoroacetophenones into the chromone-2-carboxylate scaffold via a tandem C–C and C–O bond formation.[4] This method is significant as it expands the scope of readily accessible starting materials.

Proposed Mechanistic Pathway

This elegant transformation is believed to proceed through the following sequence:

-

Anion Formation: A base deprotonates the α-carbon of the 2-fluoroacetophenone.

-

C-C Bond Formation: The resulting anion attacks a dialkyl oxalate, forming a 1,3-diketone intermediate, analogous to the Claisen condensation.

-

Intramolecular C-O Bond Formation (SNA_r_): Under the same basic conditions, the enolate of the diketone intermediate undergoes an intramolecular nucleophilic aromatic substitution (SNA_r_), where the oxygen of the enolate displaces the fluorine atom on the aromatic ring to form the chromone core.

Caption: Plausible mechanism for the tandem one-pot synthesis.[4]

This method represents a significant step forward, offering a facile, one-pot alternative to the traditional two-step Kostanecki–Robinson methodology, which is still widely used by many medicinal chemists.[4]

Conclusion: A Synthesis of Strategy and Efficiency

The one-pot synthesis of 4-oxo-4H-chromene-2-carboxylate analogues is a testament to the power of strategic reaction design in modern organic chemistry. By leveraging sequential reaction cascades, chemists can achieve high levels of molecular complexity from simple precursors with remarkable efficiency.

The classical Claisen-type condensation remains a reliable and foundational method. However, for rapid lead generation and library synthesis, microwave-assisted protocols offer unparalleled advantages in speed and yield.[5][6] Furthermore, innovative strategies, such as the tandem reaction from 2-fluoroacetophenones , are continually expanding the synthetic chemist's toolkit, providing novel pathways to these critical pharmacophores.[4]

By understanding the mechanisms behind these methods and utilizing the detailed protocols provided, researchers can confidently and efficiently synthesize the chromone-2-carboxylate analogues necessary to drive the next wave of discoveries in drug development.

References

-

Bollu, S., & Guntreddi, T. (2023). One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties. The Journal of Organic Chemistry. [Link]

-

Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Chromones and Flavones. [Link]

-

Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. MDPI. [Link]

-

Samshoiri, M., et al. (2019). Recent Advances in the Catalytic One-Pot Synthesis of Flavonoids and Chromones. Current Organic Synthesis, 16(6), 830-848. [Link]

-

Chen, C-Y., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. International Journal of Molecular Sciences, 24(7), 6567. [Link]

-

Samshoiri, M., et al. (2019). Recent Advances in the Catalytic One-Pot Synthesis of Flavonoids and Chromones. ResearchGate. [Link]

-

Fisyuk, A. S., et al. (2019). One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. MDPI. [Link]

-

Singhal, M. (2020). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 7(1). [Link]

-

An, L., et al. (2018). An Efficient Construction of 4-Oxo-4H-chromene-2-carboxylate Derivatives via One-Pot Cascade Reaction Under Solvent-Free Conditions. Letters in Organic Chemistry, 15(10). [Link]

-

(2022). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]

-

ResearchGate. (2019). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity. [Link]

-

Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijrar.org [ijrar.org]

- 3. ijrpc.com [ijrpc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Blueprint: A Guide to the Structural Elucidation of Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate

Foreword: The Chromone Core in Modern Drug Discovery

The 4-oxo-4H-chromene scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products and synthetic compounds with significant pharmacological activities. Its unique electronic and structural features make it a cornerstone in the development of novel therapeutic agents. This guide provides an in-depth technical overview of the spectroscopic techniques essential for the unambiguous structural characterization of a key derivative, Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate. For researchers in medicinal chemistry and drug development, a comprehensive understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

This document is structured to provide not just the data, but the underlying scientific rationale for the experimental design and interpretation, reflecting a field-proven approach to molecular characterization.

Molecular Structure and Key Spectroscopic Features

The structure of this compound incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint: a chromone core, a phenyl substituent at the 3-position, and a methyl ester at the 2-position. Each of these moieties contributes uniquely to the overall ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, the ¹H NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification for Prediction |

| H-5 | ~8.20 | dd | Deshielded by the adjacent carbonyl group and the ring oxygen. |

| H-7 | ~7.80 | ddd | Aromatic proton on the chromone ring. |

| H-6 | ~7.50 | ddd | Aromatic proton on the chromone ring. |

| H-8 | ~7.60 | dd | Aromatic proton on the chromone ring. |

| Phenyl H (ortho, meta, para) | 7.30 - 7.50 | m | Protons of the 3-phenyl substituent. |

| -OCH₃ | ~3.90 | s | Methyl ester protons. |

Experimental Protocol: ¹H NMR Spectroscopy

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is crucial; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16-32 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is recommended to allow for full relaxation of the protons.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Figure 1: Workflow for ¹H NMR Spectroscopic Analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive and require longer acquisition times.

Predicted ¹³C NMR Data

The chemical shifts in ¹³C NMR are highly dependent on the hybridization and electronic environment of the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification for Prediction |

| C=O (Ketone) | ~177 | Carbonyl carbon of the chromone ring. |

| C=O (Ester) | ~162 | Carbonyl carbon of the methyl ester. |

| C-2 | ~155 | Quaternary carbon attached to the ester and phenyl groups. |

| C-3 | ~123 | Quaternary carbon of the chromone ring. |

| C-4a | ~124 | Quaternary carbon at the ring junction. |

| C-8a | ~156 | Quaternary carbon at the ring junction, adjacent to the oxygen atom. |

| Aromatic C-H | 118 - 135 | Aromatic carbons of the chromone and phenyl rings. |

| Phenyl C (ipso) | ~130 | Quaternary carbon of the phenyl ring attached to the chromone. |

| -OCH₃ | ~53 | Methyl ester carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is often required due to the lower sensitivity of ¹³C NMR.

-

Instrumentation: A 100 MHz or higher ¹³C frequency spectrometer is recommended.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A longer relaxation delay (2-5 seconds) is often used to ensure quantitative data, especially for quaternary carbons which have longer relaxation times.

-

-

Data Processing: Similar to ¹H NMR, the data is processed, and the spectrum is referenced to the CDCl₃ triplet at δ 77.16 ppm.

Figure 2: Workflow for ¹³C NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming the molecular formula and gaining structural insights.

Expected Mass Spectrometry Data

For this compound (C₁₇H₁₂O₄), the expected molecular weight is approximately 280.28 g/mol .

| Ion | Predicted m/z | Technique | Interpretation |

| [M+H]⁺ | 281.08 | ESI, CI | Protonated molecular ion. |

| [M+Na]⁺ | 303.06 | ESI | Sodiated molecular ion. |

| [M]⁺˙ | 280.07 | EI | Molecular ion radical cation. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for confirming the elemental composition of a molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used for this type of compound.

-

Data Analysis: The accurate mass measurement of the molecular ion allows for the determination of the elemental formula with a high degree of confidence.

Figure 3: Workflow for High-Resolution Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Infrared Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | 1650 - 1630 | Stretching |

| C=O (Ester) | 1750 - 1730 | Stretching |

| C-O (Ester) | 1300 - 1000 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Figure 4: Workflow for ATR-FTIR Spectroscopic Analysis.

Conclusion: A Multi-faceted Approach to Structural Verification

The spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR provide the detailed framework of the carbon-hydrogen skeleton, high-resolution mass spectrometry confirms the elemental composition, and infrared spectroscopy offers a rapid check for the presence of key functional groups. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and confident structural assignment, a critical step in the advancement of any drug discovery program centered on the versatile chromone scaffold.

References

-

Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: a valid scaffold in medicinal chemistry. Chemical reviews, 114(9), 4960-4992. [Link]

-

Patel, R. V., Kumari, P., & Rajani, D. P. (2013). Chromones: a versatile moiety for biological activities. Journal of Chemical and Pharmaceutical Research, 5(12), 644-651. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

Sources

1H NMR and 13C NMR data for substituted 4-oxo-4H-chromene-2-carboxylates

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Substituted 4-Oxo-4H-chromene-2-carboxylates

Authored by: A Senior Application Scientist

Abstract

The 4-oxo-4H-chromene (chromone) scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1] For researchers in drug discovery and medicinal chemistry, the unambiguous structural characterization of novel chromone derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone of this characterization, providing profound insights into molecular structure, substitution patterns, and electronic environments. This guide offers a comprehensive exploration of the ¹H and ¹³C NMR spectral features of substituted 4-oxo-4H-chromene-2-carboxylates. We will dissect the foundational spectra of the parent scaffold, systematically analyze the predictable electronic effects of substituents on chemical shifts and coupling constants, and detail robust experimental protocols for acquiring high-quality data.

Foundational Principles: Decoding the Chromone Scaffold with NMR

NMR spectroscopy relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is exquisitely sensitive to the local electronic environment, providing a unique fingerprint for each nucleus.

-

¹H NMR Spectroscopy probes the hydrogen atoms (protons) in a molecule. Key parameters include:

-

Chemical Shift (δ) : Measured in parts per million (ppm), it indicates the proton's electronic environment. Protons near electronegative atoms or groups are "deshielded" and appear at a higher δ (downfield), while those in electron-rich environments are "shielded" and appear at a lower δ (upfield).[2]

-

Integration : The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J) : This interaction between non-equivalent neighboring protons splits signals into multiplets (e.g., doublets, triplets). The magnitude of the coupling constant (J, in Hz) provides information about the number of bonds and the dihedral angle separating the coupled protons.[3]

-

-

¹³C NMR Spectroscopy probes the carbon skeleton. As the ¹³C isotope has a low natural abundance (~1.1%), spectra require more acquisitions.[4] In standard proton-decoupled spectra, each unique carbon atom appears as a single line, with its chemical shift indicating its bonding and electronic environment. Carbonyl carbons, for example, are highly deshielded and appear far downfield (160-220 ppm).[5]

This combination of ¹H and ¹³C NMR allows for the complete and unambiguous assembly of the molecular structure.

The Unsubstituted Core: ¹H and ¹³C NMR Fingerprint of 4-Oxo-4H-chromene-2-carboxylate

Understanding the NMR spectrum of the parent scaffold is the essential baseline for interpreting substituted analogues. The numbering convention used throughout this guide is shown below.

Caption: Numbering of the 4-oxo-4H-chromene-2-carboxylate scaffold.

¹H NMR Spectrum (CDCl₃)

The proton spectrum of the unsubstituted ester (e.g., methyl ester) is highly characteristic.[6]

-

H-5 (δ ≈ 8.19 ppm): This is the most deshielded proton of the aromatic ring. Its significant downfield shift is due to the combined anisotropic effect of the adjacent C-4 carbonyl group and the ring oxygen (O1). It appears as a doublet of doublets (dd) due to ortho coupling to H-6 (~8.0 Hz) and meta coupling to H-7 (~1.7 Hz).

-

H-7 (δ ≈ 7.74 ppm): This proton appears as a multiplet, often a triplet of doublets (td), due to ortho couplings with H-6 and H-8 and a meta coupling to H-5.

-

H-8 (δ ≈ 7.59 ppm): Appears as a doublet of doublets (dd) due to ortho coupling with H-7 and meta coupling with H-6.

-

H-6 (δ ≈ 7.45 ppm): Also appears as a multiplet, typically a triplet of doublets (td), from its couplings to H-5, H-7, and H-8.

-

H-3 (δ ≈ 7.10 ppm): This proton on the pyrone ring appears as a sharp singlet. Its chemical shift is influenced by the adjacent C-2 carboxylate and the C-4 carbonyl group.

-

Ester Protons (e.g., -OCH₃, δ ≈ 4.00 ppm): A singlet integrating to three protons for a methyl ester. For an ethyl ester, a quartet (~4.4 ppm) and a triplet (~1.4 ppm) are observed.[7]

¹³C NMR Spectrum

The carbon spectrum provides a map of the molecular backbone. The chemical shifts are influenced by hybridization and proximity to electronegative atoms.[5][8]

Table 1: Characteristic ¹H and ¹³C NMR Data for Unsubstituted Methyl 4-Oxo-4H-chromene-2-carboxylate.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C-2 | - | ~154.0 | Quaternary carbon attached to ester and O1. |

| C-3 | ~7.10 (s) | ~114.0 | Olefinic CH, shielded by resonance. |

| C-4 | - | ~178.0 | Carbonyl carbon, highly deshielded. |

| C-4a | - | ~124.0 | Quaternary carbon at ring junction. |

| C-5 | ~8.19 (dd) | ~126.0 | Aromatic CH, deshielded by C=O. |

| C-6 | ~7.45 (m) | ~125.5 | Aromatic CH. |

| C-7 | ~7.74 (m) | ~134.5 | Aromatic CH. |

| C-8 | ~7.59 (dd) | ~118.0 | Aromatic CH. |

| C-8a | - | ~156.0 | Quaternary carbon at ring junction, attached to O1. |

| CO (Ester) | - | ~161.5 | Ester carbonyl carbon. |

| OCH₃ | ~4.00 (s) | ~53.0 | Methyl carbon of the ester. |

Data compiled from representative literature values.[6][9]

The Impact of Aromatic Ring Substitution

The true utility of NMR in drug development lies in its ability to confirm the position and electronic influence of substituents. Substituents on the benzene ring (positions 5, 6, 7, or 8) perturb the electron density of the entire scaffold, leading to predictable changes in the NMR spectra. These perturbations can be explained by inductive and mesomeric (resonance) effects.[10]

Causality: Inductive vs. Mesomeric Effects

-

Inductive Effects (-I/+I): Electronegative substituents (e.g., -NO₂, -Cl) pull electron density through sigma bonds (-I effect), deshielding nearby nuclei (downfield shift). Electropositive groups (e.g., alkyl) donate electron density (+I effect), causing shielding (upfield shift).

-

Mesomeric Effects (-M/+M): Substituents with lone pairs (e.g., -OCH₃, -OH, -NMe₂) can donate electron density into the π-system (+M effect), causing significant shielding, especially at the ortho and para positions. Conversely, π-accepting groups (e.g., -NO₂, -CN) withdraw electron density (-M effect), causing deshielding.

Caption: Influence of substituent electronic effects on NMR chemical shifts.

Case Study: 7-Methoxy Substitution

A methoxy group at C-7 is a common feature in natural chromones. As a potent electron-donating group (+M > -I), it dramatically alters the spectrum.

-

¹H NMR Effects:

-

The methoxy protons appear as a sharp singlet around δ 3.9 ppm .

-

H-8 and H-6 (ortho to -OCH₃) are strongly shielded and shift upfield. H-8 appears as a doublet around δ 6.9-7.0 ppm , and H-6 as a doublet of doublets around δ 6.9-7.0 ppm .

-

H-5 (meta to -OCH₃) is less affected but still experiences a slight upfield shift to ~δ 8.0 ppm .[7]

-

The distinct, simplified splitting patterns (doublets and dd) for H-5, H-6, and H-8 make structural assignment straightforward compared to the complex multiplets of the unsubstituted ring.

-

-

¹³C NMR Effects:

-

C-7 (ipso-carbon) is strongly deshielded by the attached oxygen, shifting downfield to ~165 ppm .

-

C-6 and C-8 (ortho) are significantly shielded, shifting upfield.

-

C-5 and C-4a (meta) are minimally affected.

-

C-8a (para) is also shielded by the +M effect.[8]

-

Table 2: Comparison of ¹H NMR Data for Unsubstituted vs. 7-Methoxy Substituted Ethyl 4-Oxo-4H-chromene-2-carboxylate.

| Proton | Unsubstituted (δ, ppm) | 7-Methoxy (δ, ppm) | Shift (Δδ) | Rationale |

|---|---|---|---|---|

| H-5 | ~8.19 | ~8.09 | -0.10 | Minor shielding (meta position) |

| H-6 | ~7.45 | ~6.99 | -0.46 | Strong shielding (ortho position) |

| H-8 | ~7.59 | ~6.95 | -0.64 | Strong shielding (ortho position) |

| H-3 | ~7.10 | ~7.05 | -0.05 | Minor shielding |

| OCH₃ | N/A | ~3.90 | N/A | Methoxy signal |

Data derived from representative literature.[6][7]

Experimental Protocols: A Self-Validating System

Acquiring high-fidelity, reproducible NMR data requires meticulous attention to experimental design. The following protocols represent a field-proven approach for the routine characterization of novel chromone derivatives.

Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of the purified chromone derivative.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.

-

CDCl₃ (Deuterated Chloroform): Excellent for most neutral, non-polar to moderately polar compounds. Residual CHCl₃ signal at δ 7.26 ppm can be used as a secondary reference.[11]

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Ideal for highly polar compounds or those with acidic protons (e.g., carboxylic acids, phenols), as it minimizes proton exchange. Residual DMSO signal at δ 2.50 ppm.[12]

-

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the primary reference standard (δ 0.00 ppm). It is often pre-added to commercial deuterated solvents. Verify its presence or add a trace amount if necessary.

-

Homogenization: Gently vortex the tube to ensure a clear, homogeneous solution. Insoluble particulates will degrade spectral quality (line broadening) and must be removed by filtration if present.

Data Acquisition Workflow

The following workflow ensures comprehensive characterization, from initial confirmation to unambiguous assignment.

Caption: Workflow for complete NMR-based structural elucidation.

Typical Acquisition Parameters (400 MHz Spectrometer):

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C. |

| Spectral Width | 20 ppm (-5 to 15) | 240 ppm (-20 to 220) | Encompasses all expected signals for the structure class. |

| Acquisition Time | ~2-3 sec | ~1-1.5 sec | Balances resolution and signal-to-noise. |

| Relaxation Delay (d1) | 5 sec | 2 sec | Longer delay for ¹H ensures full relaxation for accurate integration. |

| Number of Scans | 8-16 | 1024 or more | Sufficient for good S/N in ¹H; higher number required for low-abundance ¹³C. |

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of substituted 4-oxo-4H-chromene-2-carboxylates. A thorough understanding of the baseline NMR data for the parent scaffold allows researchers to leverage the predictable and rational shifts induced by aromatic substitution. By correlating observed spectral changes with the known electronic properties of substituents, one can confidently assign substitution patterns and confirm the identity of newly synthesized compounds. The application of robust, standardized experimental protocols ensures the generation of high-quality, reproducible data, underpinning the integrity and progression of research in medicinal chemistry and drug development.

References

-

Fritz, H., Zilliken, F., & Breitmater, E. (1980). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry, 58(1), 121. Link

-

Fargier, Y., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. Link

-

Fargier, Y., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. CONICET Digital. Link

-

Fargier, Y., et al. (2020). (PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. ResearchGate. Link

-

Fargier, Y., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PubMed. Link

-

Nchinda, A. T. (2002). Chemical studies of selected chromone derivatives. Rhodes University. Link

-

Chemicalbook. (n.d.). METHYL 4-OXO-4H-CHROMENE-2-CARBOXYLATE synthesis. chemicalbook.com. Link

-

Gaspar, A., et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 51(4), 251-254. Link

-

Zemanová, I., et al. (2014). SYNTHESIS OF 4-OXO-4H-CHROMENE DERIVATIVE WITH FUSED BENZODIAZEPINE RING. ACTA CHIMICA SLOVACA, 7(1), 85-88. Link

-

Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Link

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. chem.pugetsound.edu. Link

-

Borges, F., et al. (2020). Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Link

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Link

-

Troiano, R., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 42, 108202. Link

-

ResearchGate. (n.d.). ¹H-Chemical Shifts and Selected ¹H, ¹H-Coupling Constants. researchgate.net. Link

-

SpectraBase. (n.d.). Chromone - Optional[¹³C NMR] - Chemical Shifts. spectrabase.com. Link

-

Al-wsabie, A. M., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Pharmaceuticals, 16(12), 1656. Link

-

Molbank. (2024). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. MDPI. Link

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. chem.libretexts.org. Link

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Link

-

Warnke, S., et al. (2021). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry, 32(8), 2036-2045. Link

-

University of Potsdam. (n.d.). ¹H NMR Spectroscopy. . Link

-

Al-Hamdani, A. A. S., et al. (2022). NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies. RSC Advances, 12(28), 18131-18146. Link

-

Springer. (n.d.). 5 Combination of ¹H and ¹³C NMR Spectroscopy. link.springer.com. Link

-

de Matos, G. O., et al. (2013). 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and of a new polymorph of 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide and its hemihydrate. Acta Crystallographica Section C, 69(Pt 12), 1475-1480. Link

-

Balachandran, V., et al. (2020). Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. Heliyon, 6(10), e04775. Link

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. oregonstate.edu. Link

-

Yamada, H., Tsuno, Y., & Yukawa, Y. (1963). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. I. The Effects Ofmeta-Substituents. Bulletin of the Chemical Society of Japan, 36(6), 712-717. Link

-

Semantic Scholar. (n.d.). Elucidating the structural and conformational preferences of bioactive chromone and its monohydrate through advanced rotational spectroscopy. semanticscholar.org. Link

-

ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. acdlabs.com. Link

Sources

- 1. Synthesis and NMR studies of novel chromone-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. METHYL 4-OXO-4H-CHROMENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. myneni.princeton.edu [myneni.princeton.edu]

Crystal Structure of 3-Phenyl-4H-chromene-4-one Derivatives: A Comprehensive Technical Guide for Drug Discovery

This in-depth technical guide provides a comprehensive overview of the crystal structure of 3-phenyl-4H-chromene-4-one derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. This document delves into the synthesis, crystallographic analysis, and structure-activity relationships of these derivatives, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery. By elucidating the three-dimensional atomic arrangement of these molecules, we can better understand their biological activities and pave the way for the rational design of novel therapeutic agents.

Introduction: The Significance of the 3-Phenyl-4H-chromene-4-one Scaffold

The 3-phenyl-4H-chromene-4-one core structure, a key feature of the isoflavonoid family, is a privileged scaffold in medicinal chemistry.[1][2] These compounds, both naturally occurring and synthetic, exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1] The therapeutic potential of these derivatives is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a thorough understanding of their crystal structure is paramount for elucidating their mechanism of action and for designing new entities with enhanced potency and selectivity.

Synthetic Pathways to 3-Phenyl-4H-chromene-4-one Derivatives

The synthesis of 3-phenyl-4H-chromene-4-one derivatives can be achieved through several established synthetic routes. A common and effective method involves the Algar-Flym-Oyamada reaction, where a substituted chalcone is subjected to oxidative cyclization.[1]

General Synthesis Protocol via Algar-Flym-Oyamada Reaction

A versatile method for the synthesis of 3-hydroxy-2-phenyl-4H-chromen-4-one derivatives, which can be further modified, is the Algar-Flym-Oyamada reaction. This reaction typically involves two main steps:

-

Chalcone Formation: An appropriately substituted o-hydroxy acetophenone is reacted with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide, in an alcoholic solvent to yield a chalcone intermediate.[1]

-

Oxidative Cyclization: The synthesized chalcone is then treated with hydrogen peroxide in an alkaline medium, leading to the formation of the 3-hydroxy-2-phenyl-4H-chromen-4-one derivative.[1]

Further derivatization at the 3-hydroxy position can be readily achieved. For instance, reaction with various alkyl halides in the presence of a base can yield a series of 3-alkoxy-2-phenyl-4H-chromen-4-one derivatives.[3]

Below is a generalized workflow for the synthesis of these derivatives.

Caption: Generalized synthetic workflow for 3-phenyl-4H-chromene-4-one derivatives.

Crystallographic Analysis: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of 3-phenyl-4H-chromene-4-one derivatives. This powerful analytical method provides detailed information on bond lengths, bond angles, and the overall conformation of the molecule, as well as insights into the intermolecular interactions that govern the crystal packing.

Key Structural Features

The crystal structures of 3-phenyl-4H-chromene-4-one derivatives reveal several key features:

-

Planarity of the Chromene Ring: The 4H-chromene-4-one moiety is generally observed to be nearly planar.[4][5]

-

Dihedral Angle: A crucial structural parameter is the dihedral angle between the plane of the chromene ring system and the pendant phenyl ring. This angle can vary significantly depending on the substitution pattern on both rings, ranging from nearly co-planar to a substantial twist of over 30 degrees.[4][5]

-

Conformation of Substituents: The conformation of various substituents on the core scaffold plays a vital role in the overall molecular shape and the potential for intermolecular interactions.

The following table summarizes the crystallographic data for a selection of 3-phenyl-4H-chromene-4-one derivatives, providing a comparative overview of their structural parameters.

| Compound Name | Formula | Crystal System | Space Group | Dihedral Angle (°) | Reference |

| 3-(4-Methylphenyl)-4H-chromen-4-one | C₁₆H₁₂O₂ | Triclinic | P-1 | 31.09 (5) | [5] |

| 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one | C₂₀H₂₀O₃ | Monoclinic | P2₁/c | 10.53 (8) | [4] |

| 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | C₁₅H₁₀O₄ | Monoclinic | P2₁/c | 20.7 (1) | [6] |

| 3-Phenyl-4H-furo[3,2-c]chromen-4-one | C₁₇H₁₀O₃ | Orthorhombic | Pbca | 39.52 (8) | [7] |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. In the case of 3-phenyl-4H-chromene-4-one derivatives, the following interactions are commonly observed:

-

Hydrogen Bonds: Derivatives containing hydroxyl or other hydrogen-bond donor/acceptor groups often form intricate hydrogen-bonding networks. For instance, in the crystal structure of 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one, molecules are linked by pairs of O-H···O hydrogen bonds, forming inversion dimers.[4]

-

C-H···O Interactions: Weak C-H···O hydrogen bonds are also frequently observed, contributing to the stability of the crystal packing. These interactions can link molecules into chains or more complex three-dimensional architectures.[5]

-

π-π Stacking: The aromatic nature of the chromene and phenyl rings allows for π-π stacking interactions, which can play a significant role in the crystal packing, particularly in derivatives with a more planar conformation.

Caption: Common intermolecular interactions in the crystal packing of derivatives.

Structure-Activity Relationships (SAR)

The detailed structural information obtained from crystallographic studies is invaluable for understanding the structure-activity relationships (SAR) of 3-phenyl-4H-chromene-4-one derivatives. By correlating specific structural features with biological activity, it is possible to design more potent and selective drug candidates.

For example, in a series of 2-phenyl-4H-chromen-4-one derivatives designed as selective cyclooxygenase-2 (COX-2) inhibitors, molecular modeling studies showed that the orientation of substituents on the phenyl ring within the enzyme's active site is crucial for inhibitory activity.[3] Specifically, a p-MeSO₂ substituent on the C-4 phenyl ring was found to be well-oriented in the vicinity of the COX-2 secondary pocket.[3] Furthermore, the nature and size of the substituent on the C-3 position of the chromene scaffold were also found to be important for COX-2 inhibitory activity.[3]

The main structure of flavonoids consists of two aromatic rings (A and B) linked by a heterocyclic ring (C).[8] Structure-activity relationship analyses have shown that various substitutions on these rings can significantly impact their inhibitory activity against enzymes like BACE1, which is a key target in Alzheimer's disease therapy.[8]

Experimental Protocols

Synthesis of 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one (General Procedure)

-

Chalcone Synthesis: To a solution of an appropriate o-hydroxy acetophenone and a substituted aromatic aldehyde in ethanol, a 40% aqueous solution of sodium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized to afford the chalcone.[1]

-

Oxidative Cyclization: The synthesized chalcone is dissolved in ethanol, and aqueous sodium hydroxide and hydrogen peroxide are added. The reaction mixture is stirred at room temperature for 2-3 hours. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivative.[1]

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 223 K or 295 K) using Mo Kα radiation.[5][6]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Conclusion

The study of the crystal structure of 3-phenyl-4H-chromene-4-one derivatives provides fundamental insights into their chemical and biological properties. This technical guide has outlined the key aspects of their synthesis, detailed crystallographic analysis, and the crucial link between structure and activity. The knowledge gained from these studies is instrumental for the rational design of novel and more effective therapeutic agents based on this versatile scaffold. The continued exploration of the crystal structures of new derivatives will undoubtedly fuel further advancements in the field of drug discovery.

References

- BenchChem. (n.d.). Crystal Structure Analysis of 6-Chloro-2H-chromene Derivatives: A Technical Guide.

- Khairy, H., et al. (2015). Crystal structures and conformational analyses of three pyranochromene derivatives. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o933–o939.

- Al-Omair, M. A., et al. (2014). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Molecules, 19(9), 13838–13855.

- Sakshi, S., et al. (2017). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Natural Products: An Indian Journal, 13(2), 114.

- Sharma, R., et al. (2014). Synthesis and Biological Evaluation of 3-Hydroxy-2-phenyl-4H-chromen-4-ones. ResearchGate.

- Odame, F., et al. (2023). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 14(3), 263-276.

- Li, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845–1856.

- Yuliza, Y., et al. (2018). Dielectric Properties of TiO2 Nanoparticles Doped Flavonoid Extract of Pterocarpus Indicus Willd (PIW) Latex. Journal of Physics: Conference Series, 1093, 012042.

- Khalid, M., et al. (2021). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 11(52), 32964-32976.

- J, M., et al. (2012). Crystal structure analysis and biological evaluation of 4H-chromene derivatives through in silico and in vitro studies. ResearchGate.

- Wera, M., et al. (2015). Crystal structure of 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o89–o90.

- Santos, C. M. M., & Silva, A. M. S. (2020). Recent Advances in the Synthesis of Chromones. Advances in Heterocyclic Chemistry, 131, 1-135.

- Yoo, M., & Koh, D. (2021). 3-(4-Methylphenyl)-4H-chromen-4-one. IUCrData, 6(6), x210590.

- Cotelle, N., et al. (2004). Synthesis, x-ray structure and spectroscopic and electronic properties of two new synthesized flavones. Journal of Physical Organic Chemistry, 17(11), 1048-1056.

- Bruno, G., et al. (2000). 3-Phenyl-4H-furo[3,2-c]chromen-4-one. Acta Crystallographica Section C: Crystal Structure Communications, 56(1), e46-e47.

- Wera, M., et al. (2011). 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o264–o265.

- Yusuf, M., et al. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in Chemistry, 10, 874615.

Sources

- 1. npaa.in [npaa.in]

- 2. scispace.com [scispace.com]

- 3. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Properties of Methyl-Substituted Chromone Carboxylates

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Chromone Scaffold in Modern Drug Discovery

The chromone ring system, a benzoannelated γ-pyrone, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1][2] This designation arises from its ability to serve as a versatile scaffold for ligands that interact with a wide array of biological targets.[3][4] Natural and synthetic chromone derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7] Within this vast chemical space, methyl-substituted chromone carboxylates represent a particularly compelling subclass. The strategic placement of a methyl group can profoundly influence steric and electronic properties, while the carboxylate moiety provides a key site for hydrogen bonding, salt bridge formation, and prodrug strategies.

This guide provides an in-depth exploration of the core physicochemical properties of these molecules. Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, optimizing target engagement, and ultimately, accelerating the journey from a chemical entity to a therapeutic agent. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the intricate relationships between chemical structure and physicochemical behavior.

Synthetic Strategies: Building the Core Scaffold

The generation of reliable physicochemical data begins with the synthesis of high-purity compounds. The choice of synthetic route is dictated by the desired substitution pattern, particularly the position of the carboxylate group (e.g., C-2 vs. C-3).

Synthesis of Chromone-3-Carboxylic Acids

A robust and widely adopted method for synthesizing chromone-3-carboxylic acids involves a two-step sequence starting from the appropriately substituted 2-hydroxyacetophenone.[8]

-

Vilsmeier-Haack Formylation: The 2-hydroxyacetophenone is first reacted with a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide) to yield a 3-formylchromone intermediate.

-

Pinnick Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a mild oxidant like sodium chlorite in the presence of a chlorine scavenger.[8]

This sequence is favored for its reliability and good yields. The Vilsmeier-Haack reaction is highly effective for introducing the formyl group at the C-3 position, which is then readily converted to the carboxylate.

Diagram: General Synthesis of Methyl-Substituted Chromone-3-Carboxylates

Sources

- 1. nbinno.com [nbinno.com]

- 2. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmrset.com [ijmrset.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arkat-usa.org [arkat-usa.org]

Initial Screening of Antimicrobial Properties of Chromene-2-Carboxylate Esters: A Technical Guide

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the chromene scaffold has emerged as a "privileged structure" due to its presence in a wide array of natural products and synthetic compounds exhibiting diverse biological activities.[2][3][4] Chromene derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][3][5] This guide focuses on a specific subclass, chromene-2-carboxylate esters, providing a comprehensive framework for their initial antimicrobial screening. We will delve into the synthetic rationale, robust screening methodologies, and the principles of data interpretation, equipping researchers in drug development with the foundational knowledge to explore this promising class of compounds.

Part 1: Synthesis of Chromene-2-Carboxylate Esters: A Foundational Step

The biological activity of chromene derivatives is intrinsically linked to their molecular structure. Therefore, a reliable and versatile synthetic route is paramount. The Knoevenagel condensation is a classical and efficient method for the synthesis of chromene-2-carboxylate esters.[6]

Rationale for the Knoevenagel Condensation Approach

The Knoevenagel condensation involves the reaction of an active methylene compound (in this case, a malonic ester derivative) with an aldehyde or ketone. For the synthesis of chromene-2-carboxylate esters, substituted salicylaldehydes are reacted with a dialkyl malonate in the presence of a basic catalyst, such as piperidine.[6][7] This one-pot reaction is advantageous due to its operational simplicity, generally good yields, and the ability to introduce a variety of substituents on the chromene ring by using appropriately substituted salicylaldehydes. This flexibility is crucial for establishing structure-activity relationships (SAR) in later stages of drug development.

Generalized Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives:

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted salicylaldehyde (1 equivalent) and diethyl malonate (1-1.2 equivalents) in a suitable solvent such as absolute ethanol.[6]

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).[6]

-

Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, depending on the specific substrates.[6] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired chromene-2-carboxylate ester.[6]

It is imperative to characterize the synthesized compounds thoroughly using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm their identity and purity before proceeding with biological screening.[7][8][9]

Part 2: Initial Antimicrobial Screening: Methodologies and Rationale

The initial screening phase aims to identify "hit" compounds that exhibit antimicrobial activity. Two widely accepted and complementary methods for this purpose are the agar disk diffusion method and the broth microdilution method.

Agar Disk Diffusion Method: A Qualitative Assessment

The agar disk diffusion method, also known as the Kirby-Bauer test, is a straightforward and cost-effective technique for preliminary screening of antimicrobial activity.[10][11][12] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.

A standardized inoculum of a test microorganism is uniformly spread on the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective against the microorganism, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk after incubation.[10][13] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

-

Preparation of Microbial Inoculum:

-

Select isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure uniform growth.[10]

-

-

Application of Test Compounds:

-

Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the chromene-2-carboxylate ester dissolved in a suitable solvent (e.g., DMSO).

-

Allow the solvent to evaporate completely.

-

Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[10]

-

A disk impregnated with the solvent alone should be used as a negative control, and a disk with a standard antibiotic (e.g., ciprofloxacin) as a positive control.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-20 hours.[13]

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zones of inhibition in millimeters. The presence of a clear zone indicates antimicrobial activity.[10]

-

Broth Microdilution Method: A Quantitative Assessment

The broth microdilution method is a more quantitative approach used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[16][17]

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[14] Each well is then inoculated with a standardized microbial suspension. The quantitative MIC value obtained is crucial for comparing the potency of different compounds and for guiding further lead optimization.[16] This method is also amenable to high-throughput screening.

-

Preparation of Test Compound Dilutions:

-

Preparation of Microbial Inoculum:

-

Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard as described for the disk diffusion method.

-

Dilute this standardized suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[16]

-

-

Inoculation and Incubation:

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[16]

-

Part 3: Data Interpretation and Reporting

Systematic and clear reporting of results is essential for the evaluation of the antimicrobial potential of the synthesized chromene-2-carboxylate esters.

Agar Disk Diffusion

The results are typically reported as the diameter of the zone of inhibition in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the test compound.

Broth Microdilution

The MIC values are reported in µg/mL or µM. These quantitative data allow for a direct comparison of the potency of different compounds.

Example Data Presentation

The following table illustrates how the antimicrobial screening data for a series of hypothetical chromene-2-carboxylate esters could be presented.

| Compound ID | R-group | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. E. coli |

| CCE-01 | H | 12 | 128 | 8 | >256 |

| CCE-02 | 6-Cl | 18 | 32 | 10 | 128 |

| CCE-03 | 8-CH₃ | 15 | 64 | 9 | 256 |

| Ciprofloxacin | (Positive Control) | 30 | 0.5 | 35 | 0.25 |

| DMSO | (Negative Control) | 0 | >256 | 0 | >256 |

Part 4: Potential Mechanisms of Action and Future Directions

While initial screening identifies active compounds, understanding their mechanism of action is a critical next step. Chromene derivatives have been reported to exert their antimicrobial effects through various mechanisms, including:

-

Inhibition of DNA Gyrase: Some coumarin-based compounds, which share a structural resemblance to chromenes, are known to target the DNA gyrase B subunit, an enzyme essential for DNA replication in bacteria.[19]

-

Disruption of Cell Membranes: The lipophilic nature of the chromene scaffold may facilitate its insertion into the bacterial cell membrane, leading to disruption of membrane integrity and cell lysis.[3]

-

Inhibition of Protein and Nucleic Acid Synthesis: Certain chromene derivatives have been shown to interfere with these fundamental cellular processes.[2]

Further studies, such as time-kill kinetics, membrane permeability assays, and target-based assays, are necessary to elucidate the precise mechanism of action of promising chromene-2-carboxylate esters. The initial screening data, coupled with a deeper mechanistic understanding, will guide the rational design and synthesis of more potent and selective antimicrobial agents based on the chromene scaffold.

References

- Broth microdilution. Grokipedia.

- Broth microdilution. Wikipedia.

- Broth Dilution Method for MIC Determination. Microbe Online. 2013-11-15.

- Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs.

- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.

- Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. ResearchGate.

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. 2011-10-18.

- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. 2024-02-05.

- Disk diffusion test. Wikipedia.

- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. 2025-03-07.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.

- Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry.

- Antimicrobial efficacy of various chromenes and their mode of action. ResearchGate.

- Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. NIH. 2010-06-11.

- Synthesis of 2H-chromen-carboxylic acid ethyl ester (67); 2-amino-4-coumarin-pyrimidine (68). ResearchGate.

- Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review.

- Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central.

- Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Taylor & Francis Online. 2016-02-11.

- Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Oriental Journal of Chemistry.

- (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. MDPI.

- Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester. Taylor & Francis Online. 2015-12-21.

- Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. 2016-02-02.

- Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega - ACS Publications.

- Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. grokipedia.com [grokipedia.com]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 19. Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Potential of 3-Phenyl-4H-chromen-4-one Scaffolds

Executive Summary

The 3-phenyl-4H-chromen-4-one scaffold, the core structure of isoflavones, represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides an in-depth analysis of the burgeoning evidence supporting its role as a versatile and potent template for the design of novel anticancer agents. We will dissect the primary mechanisms of action, including the modulation of critical oncogenic signaling pathways like PI3K/Akt/mTOR and MAPK, the induction of apoptosis, and cell cycle arrest. Furthermore, this document consolidates quantitative in vitro efficacy data, explores structure-activity relationships (SAR), and provides detailed, field-proven protocols for the evaluation of these compounds, aiming to equip researchers with the foundational knowledge required to accelerate discovery and development in this promising area of oncology.

Introduction: The Chromen-4-one Core in Oncology